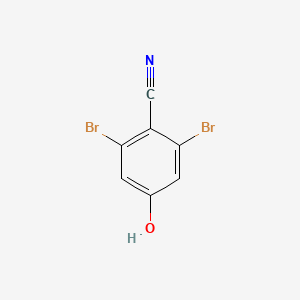

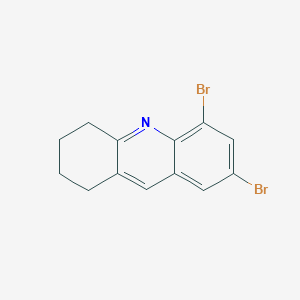

5,7-Dibromo-1,2,3,4-tetrahydroacridine

Descripción general

Descripción

5,7-Dibromo-1,2,3,4-tetrahydroacridine is a useful research compound. Its molecular formula is C13H11Br2N and its molecular weight is 341.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Cardiac Potassium Channel Blocker

5,7-Dibromo-1,2,3,4-tetrahydroacridine, as a structural analog of 9-Amino-1,2,3,4-tetrahydroacridine (THA), has been investigated for its potential effects on myocardial membrane currents. In particular, THA has shown the ability to prolong the transmembrane action potential and decrease the amplitude of its plateau in guinea-pig isolated ventricular myocytes. This is primarily attributed to its action as a blocker of cardiac potassium channels, making it a compound of interest in cardiac research (Osterrieder, 1987).

2. Molecular Docking Studies in Cancer Research

Derivatives of 1,2,3,4-tetrahydroacridine, including 5,7-Dibromo-tetrahydroacridine, have been examined for their antiproliferative activity against human breast cancer cell lines. These studies involve molecular docking simulation to predict the mode of action of these compounds. This research highlights the potential of 5,7-Dibromo-tetrahydroacridine in cancer treatment and its role in the development of novel anticancer agents (Soliman et al., 2018).

3. Potential Application in Alzheimer's Disease Treatment

Research into the inhibition of acetylcholinesterase, an enzyme associated with Alzheimer's disease, has shown that THA derivatives, including 5,7-Dibromo-tetrahydroacridine, might play a significant role. These compounds are explored for their potential therapeutic effects in treating Alzheimer's disease due to their enzyme inhibitory properties (Recanatini et al., 2000).

4. Involvement in Neuropharmacological Studies

5,7-Dibromo-tetrahydroacridine, through its structural similarity to THA, has been involved in studies examining its effects on ATP diphosphohydrolase activity in the brain. This research is significant in understanding the drug's potential impact on ATP degradation in the central nervous system and its implications in neuropharmacology (Bonan et al., 1997).

Mecanismo De Acción

Target of Action

The primary target of 5,7-Dibromo-1,2,3,4-tetrahydroacridine, like other acridine derivatives, is DNA . Acridine derivatives are known for their ability to intercalate into the DNA structure .

Mode of Action

The mode of action of this compound involves intercalation into double-stranded DNA . This intercalation is facilitated by the planar form of the acridine core, which allows the compound to sandwich itself between the base pairs of the double helix . This process is driven by charge transfer and π-stacking interactions, which eventually cause the helical structure of DNA to unwind .

Biochemical Pathways

The unwinding of the DNA helix due to the intercalation of the acridine derivative can disrupt various biological processes involving DNA and related enzymes . This disruption can affect a wide range of cellular activities, including replication, transcription, and protein synthesis .

Pharmacokinetics

The planar structure of acridine derivatives generally allows them to easily penetrate cell membranes, which could potentially enhance their bioavailability .

Result of Action

The intercalation of this compound into DNA can lead to a variety of molecular and cellular effects. These effects can include the inhibition of DNA replication and transcription, leading to cell cycle arrest and potentially cell death . This makes acridine derivatives potential therapeutic agents for a variety of disorders, including cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other bioactive substances, such as DNA repair protein inhibitors, can potentially enhance the anti-cancer effects of acridine medications . .

Propiedades

IUPAC Name |

5,7-dibromo-1,2,3,4-tetrahydroacridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br2N/c14-10-6-9-5-8-3-1-2-4-12(8)16-13(9)11(15)7-10/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYBFZCKPVHXLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3C=C2C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396071 | |

| Record name | 5,7-dibromo-1,2,3,4-tetrahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861206-56-6 | |

| Record name | 5,7-dibromo-1,2,3,4-tetrahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

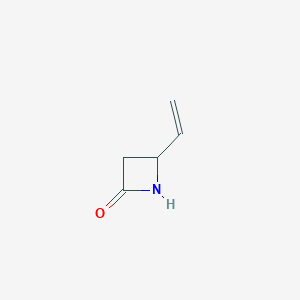

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,3'-Bifuran]-2',5'-dione, hexahydro-](/img/structure/B3033042.png)